Methyl 5-iodo-2-oxoindoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of 2-oxoindoline derivatives. One common method includes the reaction of 2-oxoindoline-7-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-iodo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction can lead to the formation of 5-amino-2-oxoindoline-7-carboxylate.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indoline derivatives, which are valuable in drug discovery and development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-oxoindoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Methyl 5-iodo-2-oxoindoline-7-carboxylate can be compared with other indoline derivatives, such as:
Methyl 2-oxoindoline-7-carboxylate: Lacks the iodine atom, which can affect its reactivity and biological activity.
5-Bromo-2-oxoindoline-7-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and confer distinct biological activities.
Properties
Molecular Formula |
C10H8INO3 |
---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
methyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C10H8INO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
RSWKPWJILRBSAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.